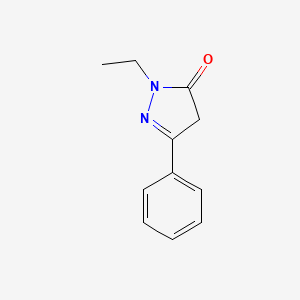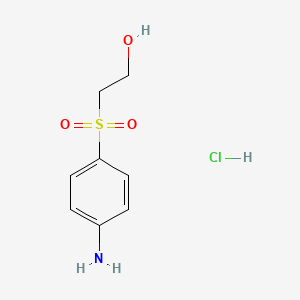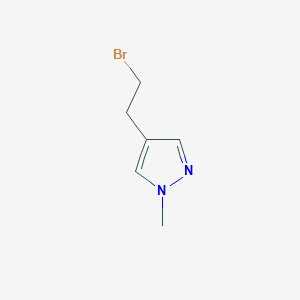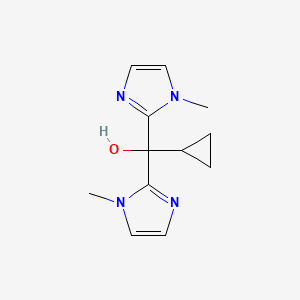![molecular formula C12H11Cl2NO B1373665 3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride CAS No. 1221726-09-5](/img/structure/B1373665.png)
3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride
Descripción general
Descripción
“3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride” is a chemical compound with the molecular formula C12H11Cl2NO . It has a molecular weight of 304.6 . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves several steps . For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid can then react with methanol to produce methyl pyridine-3-carboxylate . This compound can be reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H11Cl2NO.ClH/c14-7-11-6-12(15)3-4-13(11)17-9-10-2-1-5-16-8-10;/h1-6,8H,7,9H2;1H .Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
- Tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, a new class of large Stokes shift organic dyes, have been synthesized with different substituents, displaying intense fluorescence and high absolute quantum yields. These compounds are promising for applications in fluorescent materials and dyes (Marchesi et al., 2019).
Structural and Molecular Studies
- Carbon and proton NMR spectroscopic studies on 3-hydroxypyridine and its derivatives have provided insights into their molecular structures, essential for understanding and manipulating their chemical behavior (Vögeli & Philipsborn, 1973).
- Research on pyridine–heteropoly compounds has led to the development of hybrid catalysts for the direct hydroxylation of benzene to phenol, demonstrating the catalytic potential of these compounds in industrial chemical processes (Leng et al., 2008).
Chemical Synthesis and Catalysis
- The use of 4-(N,N-Dimethylamino)pyridine hydrochloride in catalysis for the acylation of inert alcohols has been investigated, revealing its potential as a recyclable catalyst in organic synthesis (Liu et al., 2014).
- Developments in palladium(II) complexes using 2,6-bis((phenylseleno)methyl)pyridine have shown high catalytic activity, particularly in Heck reactions, which are crucial in the field of organic chemistry (Das et al., 2009).
Polymer Science and Material Chemistry
- Studies on blends of poly(hydroxyether of bisphenol A) and poly(4-vinyl pyridine) have revealed insights into their miscibility and specific intermolecular interactions, which are significant for the development of new polymer materials (Zheng & Mi, 2003).
Antiproliferative and Biological Activities
- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives have been conducted, showing promising results against various cancer cell lines, highlighting the potential of these compounds in medicinal chemistry (Alqahtani & Bayazeed, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that 2-chloromethylpyridine, a similar compound, is used as an intermediate in the synthesis of plant growth regulators and pharmaceuticals .
Result of Action
It is known to be used as a reference substance for drug impurities , suggesting it may have a role in pharmaceutical quality control.
Propiedades
IUPAC Name |
3-[2-(chloromethyl)phenoxy]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11;/h1-7,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCJXSGYCIEPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)
![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate hydrochloride](/img/structure/B1373591.png)


![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)


